molecular formula C10H15NO3 B14527615 Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate CAS No. 62617-94-1

Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate

Cat. No.: B14527615
CAS No.: 62617-94-1
M. Wt: 197.23 g/mol
InChI Key: IEOFQEIBYIYTPL-UHFFFAOYSA-N
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Description

Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring substituted with cyano, hydroxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors followed by functional group modifications

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the cyano group would produce an amine.

Scientific Research Applications

Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The cyano and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the context of its application, such as inhibiting a particular enzyme or modulating a signaling pathway.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-3-methylcyclohexane-1-carboxylate: Lacks the cyano group, leading to different chemical properties and reactivity.

    Methyl 4-cyano-3-methylcyclohexane-1-carboxylate: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.

Uniqueness

Methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate is unique due to the presence of both cyano and hydroxy groups on the cyclohexane ring. This combination of functional groups provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62617-94-1

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 4-cyano-4-hydroxy-3-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H15NO3/c1-7-5-8(9(12)14-2)3-4-10(7,13)6-11/h7-8,13H,3-5H2,1-2H3

InChI Key

IEOFQEIBYIYTPL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1(C#N)O)C(=O)OC

Origin of Product

United States

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